molecular formula C24H16S B13679202 1,3-Diphenylnaphtho[2,3-c]thiophene

1,3-Diphenylnaphtho[2,3-c]thiophene

Cat. No.: B13679202
M. Wt: 336.4 g/mol
InChI Key: PZHNNICYPYWYBG-UHFFFAOYSA-N
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Description

1,3-Diphenylnaphtho[2,3-c]thiophene is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring and substituted with phenyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenylnaphtho[2,3-c]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diaryl-buta-1-enes through a sulfuration/annulation reaction. This process involves the cleavage of multiple C-H bonds, including inert C(sp3)-H bonds adjacent to alkyl carbon, C(sp3)-H bonds adjacent to double bonds, and C(sp2)-H bonds .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve multicomponent reactions and condensation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylnaphtho[2,3-c]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

1,3-Diphenylnaphtho[2,3-c]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenylnaphtho[2,3-c]thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenylnaphtho[2,3-c]thiophene is unique due to its fused ring structure and phenyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science .

Properties

Molecular Formula

C24H16S

Molecular Weight

336.4 g/mol

IUPAC Name

1,3-diphenylbenzo[f][2]benzothiole

InChI

InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H

InChI Key

PZHNNICYPYWYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5

Origin of Product

United States

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